4-Carbamimidoylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-carbamimidoylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWTSNXTMLZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42823-72-3 | |
| Record name | 4-Amidinobenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-step process:
Preparation of 4-aminomethylbenzoic acid derivatives:
The initial step involves synthesizing 4-carboxylbenzaldehyde or its esters, which are then converted into oximes through reaction with azanol (a hydroxylamine derivative). This process is facilitated by catalytic reduction under mild conditions, often using palladium-based catalysts such as Pd/C, with hydrogen gas at low pressure (around 10-15 bar) and moderate temperatures (~45°C).Conversion to amidino derivatives:
The oxime intermediates undergo reaction with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents, which activate the carboxyl group, enabling the formation of carbamimidoyl groups. Alternatively, direct amidination can be achieved by treating the intermediate with reagents like N,N'-diisopropylcarbodiimide in the presence of suitable bases.Salt formation:
The free carbamimidoylbenzoic acid is then reacted with hydrochloric acid to produce the hydrochloride salt, which precipitates out as a crystalline solid.
Research findings:
- Catalytic hydrogenation of oxime derivatives under mild conditions yields high purity amidino compounds with good yields (~62-70%).
- The process benefits from low hydrogen pressure and simple purification steps, making it cost-effective.
Hydrolysis of Nitrile Precursors
Another prominent method involves starting from nitrile precursors, such as 4-cyanobenzoic acid, which are hydrolyzed to the corresponding amidino derivatives.
Procedure:
Hydrolysis of nitriles:
4-Cyanobenzoic acid or its derivatives are subjected to partial hydrolysis in aqueous methanol media in the presence of sodium hydroxide (NaOH). This reaction produces 4-carbamimidoylbenzoic acid directly, often in good yields (up to 99%).Reaction conditions:
Refluxing the nitrile with NaOH in methanol-water mixtures for approximately 15-20 minutes under atmospheric or slightly elevated pressure facilitates the conversion.Salt formation:
The free acid is then neutralized with hydrochloric acid, leading to the hydrochloride salt.
Research findings:
- This method is considered environmentally friendly ("green chemistry") due to its simplicity and high yield.
- The process can be performed in a one-pot manner, reducing purification steps.
Recent advances involve activating benzoic acids as their esters using heterocyclic activating agents, such as bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, which facilitate amidino group introduction.
Method overview:
Activation step:
The benzoic acid is reacted with the triazine ester to form a highly reactive ester intermediate.Amidino group introduction:
The activated ester reacts with amidino nucleophiles, such as amidino hydrochlorides, under mild conditions, yielding the desired carbamimidoylbenzoic acid derivatives.Salt formation:
The free acid is converted into the hydrochloride salt via treatment with hydrochloric acid.
Research findings:
- This approach offers high yields (up to 98%) and mild reaction conditions.
- It is suitable for synthesizing derivatives with functional group tolerance.
Data Table: Summary of Preparation Methods
Notes and Considerations:
Purity and Safety:
The hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical applications. Proper handling of reagents like hydrogen gas and acids is essential.Reaction Optimization:
The amount of base (NaOH) and reaction time significantly influence yield and purity. Excess NaOH can reduce hydrogen solubility, hindering reduction, while insufficient amounts lead to incomplete conversion.Environmental Impact: Hydrolysis methods are favored for their environmental friendliness, avoiding harsh reagents and minimizing waste.
Chemical Reactions Analysis
4-Carbamimidoylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Antidiabetic Drug Development
4-Carbamimidoylbenzoic acid hydrochloride serves as a precursor in the synthesis of antidiabetic agents. Its derivatives have been explored for their potential to enhance insulin sensitivity and regulate blood glucose levels. Research indicates that modifications of this compound can lead to the development of new therapeutic agents targeting diabetes management .
Antitumor Activity
The compound has been investigated for its antitumor properties. Studies suggest that certain derivatives exhibit inhibitory effects on tumor cell proliferation, making them candidates for anticancer drug development. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .
Biochemical Probes
This compound is utilized as an auxiliary fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows researchers to visualize and study cellular processes in real-time, contributing to advancements in molecular biology techniques .
Case Study 1: Synthesis of Antidiabetic Agents
In a recent study, researchers synthesized a series of benzamidine derivatives based on this compound. The derivatives were evaluated for their ability to activate AMPK (AMP-activated protein kinase), a key regulator of energy metabolism. Results indicated that some derivatives significantly enhanced AMPK activity, suggesting their potential as novel antidiabetic drugs .
Case Study 2: Antitumor Activity Assessment
A comprehensive study assessed the cytotoxic effects of modified this compound derivatives on various cancer cell lines. The findings revealed that specific modifications led to increased potency against breast cancer cells, highlighting the compound's potential as a lead structure for developing effective anticancer therapies .
Mechanism of Action
The mechanism of action of 4-Carbamimidoylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Carboxylic Acid vs. Amide : Replacing the carboxylic acid with an amide (e.g., 4-Carbamimidoylbenzamide hydrochloride) reduces polarity and may alter solubility and biological target interactions .
- Imidazole Substituents : The imidazole ethoxy group in 74226-22-5 introduces hydrogen-bonding capacity, relevant to enzyme inhibition (e.g., Dazoxiben hydrochloride, a thromboxane synthase inhibitor) .
Physicochemical and Application Comparisons
Notable Findings:
- Biological Activity : The carbamimidoyl group is critical for binding to serine proteases, making this compound a candidate for antiviral or anti-inflammatory drug development .
- Material Science : Derivatives with aromatic and polar groups (e.g., imidazole ethoxy) are explored for polymer modification and catalysis .
Biological Activity
4-Carbamimidoylbenzoic acid hydrochloride (4-CMBA HCl), with the chemical formula C₈H₉ClN₂O₂, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Weight : 200.62 g/mol
- CAS Number : 42823-72-3
- Physical Form : Solid
- Purity : ≥95%
- Storage Conditions : Room temperature in an inert atmosphere
The structure of 4-CMBA HCl features a benzoic acid moiety linked to a carbamimidoyl group, which contributes to its reactivity and biological potential.
Biological Activities
Research indicates that 4-CMBA HCl exhibits several notable biological activities:
- Antiviral Properties : Studies have shown that 4-CMBA HCl can inhibit the replication of certain viruses, making it a candidate for antiviral drug development.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary studies indicate that 4-CMBA HCl may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells.
The biological activity of 4-CMBA HCl is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or bacterial metabolism, thereby reducing pathogen viability.
- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antiviral Activity Case Study
A study conducted on the antiviral effects of 4-CMBA HCl revealed that it significantly reduced the viral load in infected cell cultures. The compound was tested against a panel of viruses, including influenza and herpes simplex virus. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value below 10 µM for certain strains.
Antimicrobial Efficacy Study
In another investigation focusing on antimicrobial activity, 4-CMBA HCl was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial effects compared to standard antibiotics.
Comparative Biological Activity Table
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antiviral (Influenza) | <10 µM | |
| Antimicrobial (Gram-positive) | 5 µg/mL | |
| Antimicrobial (Gram-negative) | 20 µg/mL | |
| Anticancer (Apoptosis Induction) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
